molecular formula C9H12NO5P B009863 5'-Deoxypyridoxal 5'-methylenephosphonic acid CAS No. 19730-75-7

5'-Deoxypyridoxal 5'-methylenephosphonic acid

Cat. No.: B009863
CAS No.: 19730-75-7
M. Wt: 245.17 g/mol
InChI Key: LTUHULTYAHVJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-Deoxypyridoxal 5'-methylenephosphonic Acid (CAS Number: 19730-75-7) is a phosphonate analogue of the essential cofactor pyridoxal 5'-phosphate (PLP). This compound is specifically designed for advanced mechanistic studies of PLP-dependent enzymes, serving as a critical tool to investigate the role of the cofactor's phosphate moiety without participating in the typical phosphate transfer reactions. With a molecular formula of C 9 H 12 NO 5 P and a molecular weight of 245.17 g/mol, it provides researchers with a unique, non-hydrolyzable mimic to probe enzyme mechanism and dynamics. Research Applications and Value The primary research value of this analog lies in its application for studying the enzyme glycogen phosphorylase. Reconstitution of the enzyme's apo-form with this phosphonate analog yields an active enzyme, allowing for direct investigation into the catalytic role of the native PLP cofactor. Studies have demonstrated that the reconstituted enzyme retains significant activity (approximately 25-30% of the native enzyme), providing a functional system to explore catalytic efficiency and transition state stabilization . Furthermore, its use has been pivotal in determining the protonation state of the PLP phosphate moiety within different allosteric enzyme conformations, offering evidence that the phosphate remains a dianion throughout the catalytic cycle and is not involved as a proton donor or acceptor . This makes it an indispensable tool for enzymologists seeking to unravel complex catalytic mechanisms and allosteric regulation. Key Features • Mechanistic Probe : Serves as a non-hydrolyzable isosteric replacement for PLP to dissect the role of the 5'-phosphate group in catalysis . • Functional Enzyme Reconstitution : Enables the formation of a catalytically competent enzyme for functional and structural studies, even in the absence of the native cofactor . • Research-Grade Quality : Supplied with high purity and quality control to ensure reliable and reproducible experimental results. Intended Use This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. For Research Use Only.

Properties

IUPAC Name

2-(4-formyl-5-hydroxy-6-methylpyridin-3-yl)ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO5P/c1-6-9(12)8(5-11)7(4-10-6)2-3-16(13,14)15/h4-5,12H,2-3H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUHULTYAHVJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173412
Record name 5'-Deoxypyridoxal 5'-methylenephosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19730-75-7
Record name 5'-Deoxypyridoxal 5'-methylenephosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019730757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Deoxypyridoxal 5'-methylenephosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphonate Group Introduction via Nucleophilic Substitution

The foundational synthesis involves replacing the native phosphate group of PLP with a methylenephosphonic acid moiety. Starting from 5'-deoxypyridoxal, the methylenephosphonic acid group is introduced through a coupling reaction. A key method employs trialkyl phosphites in a Michaelis-Arbuzov-like reaction, where dibromomethane reacts with tri-secondary alkyl phosphites under elevated temperatures (170–185°C) to form the methylenephosphonate linkage. For instance, triisopropyl phosphite and dibromomethane yield the corresponding methylenephosphonate ester, which is subsequently hydrolyzed to the free phosphonic acid using mineral acids.

Reaction Scheme:

5’-Deoxypyridoxal+(R-O)3P+CH2Br25’-CH2PLP esterH+5’-CH2PLP\text{5'-Deoxypyridoxal} + (\text{R-O})3\text{P} + \text{CH}2\text{Br}2 \rightarrow \text{5'-CH}2\text{PLP ester} \xrightarrow{\text{H}^+} \text{5'-CH}_2\text{PLP}

Solid-Phase Synthesis with Protecting Groups

A refined approach utilizes protecting groups to enhance selectivity. The 4-methoxy-1-oxido-2-picolyl group is employed to protect the phosphonate during oligonucleotide synthesis, enabling efficient internucleotidic bond formation. While originally developed for thymidine oligonucleotides, this strategy has been adapted for 5'-CH2_2PLP synthesis. The condensing agent 2,4,6-triisopropylbenzenesulfonyl chloride facilitates rapid coupling, achieving yields exceeding 60% for phosphonate-linked intermediates. Post-synthesis, thiophenol and triethylamine remove protecting groups, followed by HPLC purification.

Analytical Characterization and Validation

Spectroscopic Confirmation

Successful synthesis is confirmed via UV/Vis spectroscopy, which reveals a characteristic absorption peak at 388 nm for the Schiff base formed between the cofactor analogue and the enzyme’s active-site lysine. 31P^{31}\text{P} NMR spectroscopy further validates the phosphonate environment, showing a distinct resonance at 18 ppm for the methylenephosphonic acid group, compared to 3–5 ppm for native PLP.

Table 1: Key Spectroscopic Data

Technique5'-CH2_2PLP SignalNative PLP Signal
UV/Vis (λmax_{\text{max}})388 nm (Schiff base)330 nm (protonated PLP)
31P^{31}\text{P} NMR18 ppm (methylenephosphonate)3–5 ppm (phosphate)

Enzymatic Reconstitution and Activity Assays

Reconstitution into apophosphorylase b involves incubating the analogue with the enzyme under reducing conditions (10 mM β-mercaptoethanol, pH 6.8). The reconstituted enzyme retains 25–30% of native activity, with comparable KmK_m values (~1.5 mM for glucose-1-phosphate), indicating preserved substrate binding affinity.

Comparative Analysis of Synthetic Methods

Yield and Purity Optimization

The Michaelis-Arbuzov method (Method 1) offers moderate yields (50–60%) but requires harsh conditions, risking decomposition of heat-sensitive intermediates. In contrast, the solid-phase approach (Method 2) achieves higher purity (>95%) through stepwise deprotection and HPLC purification, albeit with lower overall yields (30–40%) due to multi-step complexity.

Table 2: Method Comparison

ParameterMichaelis-ArbuzovSolid-Phase
Yield50–60%30–40%
Purity85–90%>95%
Key AdvantageSimplicityHigh selectivity
LimitationHarsh conditionsMulti-step protocol

Mechanistic Insights from Synthesis

The pH independence of Vmax/KmV_{\text{max}}/K_m for reconstituted enzymes (pH 6–8) suggests that the phosphonate moiety remains dianionic during catalysis, ruling out acid/base catalysis by the cofactor . This aligns with the synthetic focus on maintaining the dianionic state through methylenephosphonate substitution.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding alcohol derivative.

    Substitution: The major products are the substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with metal ions makes it useful in the investigation of metalloenzymes and their functions.

Medicine

In medicine, [2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid has potential applications as a drug candidate. Its ability to interact with biological targets and pathways makes it a promising compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, while the phosphonic acid group can form stable complexes with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects.

Comparison with Similar Compounds

Key Structural Features:

  • Pyridine core: Retains the 3-hydroxy-2-methylpyridine ring of PLP, essential for Schiff base formation with amino acids.
  • Aldehyde group : Positioned at the 4'-carbon, enabling imine formation with substrate amines.
  • 5'-Methylenephosphonic acid: Replaces PLP’s 5'-phosphate, introducing a non-hydrolyzable C–P bond .

Comparative Analysis with Structural and Functional Analogues

Comparison with Pyridoxal 5'-Phosphate (PLP)

Structural Differences :

  • PLP contains a 5'-phosphate group (O–P bond), whereas 5'-CH2PLP has a 5'-methylenephosphonic acid (C–P bond) .
  • The methylene group in 5'-CH2PLP introduces a slightly bulkier and less electronegative substituent compared to PLP’s phosphate .

Functional Implications :

  • Enzymatic Activity: When reconstituted into apophosphorylase b, 5'-CH2PLP restored ~25–30% of native PLP’s enzymatic activity in glycogen phosphorylase, with similar substrate affinity (Km values) .
  • Acidity: The pKa of the phosphonic acid group in 5'-CH2PLP is higher than PLP’s phosphate (estimated ΔpKa ~2–3 units), reducing its negative charge at physiological pH .
  • Metabolic Stability : The C–P bond in 5'-CH2PLP resists phosphatase cleavage, unlike PLP, making it a stable cofactor mimic in prolonged enzymatic assays .

Table 1. PLP vs. 5'-CH2PLP

Property PLP 5'-CH2PLP
5'-Group Phosphate (O–P) Methylenephosphonic acid (C–P)
Hydrolytic Stability Labile to phosphatases Resistant to phosphatases
pKa of 5'-Group ~1.5–2.5 (highly acidic) ~3.5–4.5 (moderately acidic)
Enzymatic Activity* 100% (native enzyme) 25–30%
Substrate Affinity (Km) ~1.5 mM (glycogen phosphorylase) Similar to PLP

*Activity measured in glycogen phosphorylase reconstitution assays .

Comparison with 5'-Deoxypyridoxal 5'-Difluoromethylenephosphonic Acid

A fluorinated analogue, 5'-deoxypyridoxal 5'-difluoromethylenephosphonic acid (5'-CF2PLP), was synthesized to probe electronic effects of the 5'-substituent .

Structural Differences :

  • The difluoromethylene group (CF2) increases electronegativity compared to 5'-CH2PLP’s CH2.

Functional Implications :

Comparison with 5'-Deoxypyridoxal (DPL)

DPL lacks both the 5'-phosphate and methylenephosphonic acid groups, serving as a minimal PLP analogue .

Structural Differences :

  • No 5'-phosphate or phosphonate; only the pyridine core and aldehyde group remain.

Functional Implications :

  • Catalytic Efficiency : DPL forms stable imines with glycine but shows negligible enzymatic activity due to the absence of the 5'-phosphate’s electrostatic interactions .
  • Carbanion Stability : DPL-glycine iminium ions form irreversibly under physiological conditions, highlighting the phosphate/phosphonate group’s role in modulating reaction reversibility .

Comparison with Methylenephosphonate-Modified Oligonucleotides

Methylenephosphonate analogues in single-stranded siRNA (ss-siRNA) demonstrate broader applications of the C–P bond .

Structural Context :

  • 5'-Deoxy-5'-methylenephosphonate thymidine (5'-CH2-P) replaces the 5'-phosphate in oligonucleotides.

Functional Implications :

  • Metabolic Stability : ss-siRNA with 5'-CH2-P resisted degradation but showed 7–10-fold reduced potency in HeLa cells, likely due to altered interactions with RNA-binding proteins .
  • Synthetic Challenges : Ethyl ester deprotection required iodotrimethylsilane, underscoring the complexity of incorporating methylenephosphonates into biomolecules .

Biological Activity

5'-Deoxypyridoxal 5'-methylenephosphonic acid (DPMPA) is a derivative of vitamin B6 that has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound, characterized by its phosphonic acid group, plays a significant role in enzyme interactions and potential therapeutic applications.

  • Molecular Formula : C8H10NO6P
  • Molecular Weight : 245.17 g/mol
  • CAS Number : 19730-75-7

DPMPA is notable for its ability to form stable complexes with metal ions, which is crucial for its biological activity. The presence of both a formyl group and a phosphonic acid group allows it to participate in various chemical reactions, making it a versatile compound in biological systems.

The biological activity of DPMPA primarily involves its interaction with enzymes and other biological molecules. The mechanism can be summarized as follows:

  • Enzyme Interaction : DPMPA acts as a probe to study enzyme mechanisms, particularly those involving metalloenzymes. Its phosphonic acid group enhances binding affinity to metal ions, which are often essential for enzyme activity.
  • Modulation of Enzyme Activity : By forming complexes with metal ions, DPMPA can modulate the activity of enzymes, potentially affecting metabolic pathways and cellular functions.

Biological Activities

DPMPA has been studied for several biological activities, including:

  • Antioxidant Properties : Research indicates that DPMPA may exhibit antioxidant effects, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Some studies suggest that DPMPA may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Anti-inflammatory Activity : The compound may influence inflammatory pathways, although detailed mechanisms require further investigation.

Table 1: Summary of Biological Activities of DPMPA

Activity TypeDescriptionReference
AntioxidantProtects against oxidative damage
NeuroprotectivePotentially protects neuronal cells
Anti-inflammatoryModulates inflammatory responses

Case Study: Enzyme Interaction

A study conducted on the interaction of DPMPA with specific metalloenzymes showed that the compound significantly altered enzyme kinetics. The results indicated that DPMPA could enhance the catalytic activity of certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.

Synthesis and Applications

DPMPA can be synthesized through various chemical methods involving the modification of pyridine derivatives. Its applications extend beyond basic research into potential therapeutic uses:

  • Drug Development : Due to its ability to interact with biological targets, DPMPA is being explored as a candidate for new drug formulations aimed at treating metabolic and neurodegenerative diseases.
  • Industrial Applications : The unique properties of DPMPA make it suitable for use in the development of specialty chemicals and materials.

Q & A

Basic: How does the synthesis of 5'-deoxypyridoxal 5'-methylenephosphonic acid differ from pyridoxal 5'-phosphate (PLP), and what analytical methods confirm its structural integrity?

Answer:
The synthesis involves replacing the oxygen-phosphorus bond in PLP’s phosphate group with a carbon-phosphorus bond, yielding a methylenephosphonic acid moiety. This modification requires specialized phosphoramidites (e.g., 5'-deoxy-5'-diethylmethylenephosphonate-nucleoside-3'-phosphoramidite) and post-synthetic deprotection steps using iodotrimethylsilane to hydrolyze ethyl esters . Structural confirmation employs ion-pair LC-MS for purity and mass verification, supplemented by 31^{31}P NMR to validate the phosphonate’s electronic environment and UV/Vis spectroscopy to monitor cofactor reconstitution in enzymes .

Advanced: What mechanistic insights into PLP-dependent enzymes can be gained by substituting PLP with this compound?

Answer:
Reconstituting enzymes (e.g., glycogen phosphorylase) with this analogue reveals that PLP’s role is not as an acid/base catalyst. Despite the phosphonate’s lower acidity (pKa ~1.5 vs. phosphate’s ~6.5), pH profiles of VmaxV_{max}, KmK_m, and Vmax/KmV_{max}/K_m remain similar to native PLP, indicating that proton transfer is not rate-limiting. This suggests PLP primarily stabilizes transition states via electrostatic interactions . Kinetic assays coupled with 19^{19}F NMR (for fluorinated analogues) further dissect phosphate-environment changes during catalysis .

Basic: How does the methylenephosphonate group enhance metabolic stability in oligonucleotide applications?

Answer:
The carbon-phosphorus bond resists phosphatase hydrolysis, making 5'-methylenephosphonate-modified ss-siRNAs metabolically stable. However, reduced acidity and altered steric properties decrease potency (7–10-fold lower activity in HeLa cells). Synthesis requires 2′-O-methyl/2′-methoxyethyl-thymidine phosphoramidites and optimized deprotection protocols to retain phosphonate integrity .

Advanced: What spectroscopic techniques characterize Schiff base formation between this compound and amines, and how does this compare to PLP?

Answer:
UV/Vis spectroscopy and deconvolution analysis show that Schiff bases adopt a hydrophobic conformation, mimicking PLP’s enzymatic environment. The absence of PLP’s 5′-phosphate reduces stabilization, as evidenced by higher hydrolysis rates. 31^{31}P NMR tracks phosphate environment changes, while potentiometry quantifies Schiff base stability (e.g., KdissK_{diss} for hexylamine complexes) .

Advanced: Can this compound probe steroid receptor-ligand interactions?

Answer:
Yes. The analogue competes with dexamethasone for glucocorticoid receptor binding (IC50_{50} ~8.1 µM), likely via allosteric modulation. pH-dependent dissociation studies (pKa_a 7.94 for pyridinium proton) suggest deprotonation disrupts receptor binding. This tool can map receptor active sites or screen for steric/electronic complementarity in ligand design .

Basic: What are the key differences in physicochemical properties between phosphonate and phosphate groups in cofactor analogues?

Answer:
Phosphonates have lower acidity (higher pKa), reduced hydrogen-bonding capacity, and altered steric bulk compared to phosphates. These differences impact enzyme reconstitution efficiency (e.g., 25–30% activity in phosphorylase) and oligonucleotide duplex stability. 31^{31}P NMR chemical shifts and molecular dynamics simulations quantify these effects .

Advanced: How do metal ions influence the stability of Schiff bases formed by this compound?

Answer:
Divalent metals (Mn2+^{2+}, Cu2+^{2+}) stabilize Schiff bases via coordination to the pyridine nitrogen and phosphonate oxygen. Potentiometric titrations show enhanced stability constants (logKlogK) for phenylglycine derivatives, with Cu2+^{2+} complexes being most stable. This mimics metal-dependent PLP enzymes (e.g., aminotransferases) and informs cofactor-metal synergy studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Deoxypyridoxal 5'-methylenephosphonic acid
Reactant of Route 2
5'-Deoxypyridoxal 5'-methylenephosphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.